1-(2-Fluorobenzyl)-3-formyl-6-methoxy-1H-indole-2-carboxylic acid is a complex organic compound belonging to the indole family, characterized by its unique structural components including a fluorobenzyl group, a formyl group, and a carboxylic acid group attached to an indole core. Indoles are heterocyclic aromatic compounds that are significant in various natural products and pharmaceuticals, making this compound of interest in multiple research fields, including medicinal chemistry and biochemistry .
This compound is synthesized from commercially available precursors through various chemical reactions. The specific synthesis methods and their details will be discussed further in the synthesis analysis section.
The synthesis of 1-(2-Fluorobenzyl)-3-formyl-6-methoxy-1H-indole-2-carboxylic acid typically involves several key steps:
The molecular structure of 1-(2-Fluorobenzyl)-3-formyl-6-methoxy-1H-indole-2-carboxylic acid features:
The compound has a molecular formula of and a CAS number of 1242969-59-0. The detailed structural representation can be visualized using chemical drawing software or databases .
1-(2-Fluorobenzyl)-3-formyl-6-methoxy-1H-indole-2-carboxylic acid can undergo various chemical reactions:
Common reagents used in these reactions include:
The mechanism of action for 1-(2-Fluorobenzyl)-3-formyl-6-methoxy-1H-indole-2-carboxylic acid primarily involves its interaction with biological macromolecules. It has been shown to influence cellular processes by modulating cell signaling pathways and gene expression through its effects on soluble guanylate cyclase stimulators, which are crucial in the nitric oxide/sGC/cGMP pathway.
The compound binds to specific enzymes and proteins, enhancing their activity in certain biochemical pathways. For instance, its interaction with soluble guanylate cyclase increases cyclic guanosine monophosphate levels, which is important for vasodilation and other physiological functions.
While specific values for properties like density, boiling point, and melting point are not readily available for this compound, it is essential to consider these factors in practical applications.
Key chemical properties include:
1-(2-Fluorobenzyl)-3-formyl-6-methoxy-1H-indole-2-carboxylic acid has several scientific applications:
1-(2-Fluorobenzyl)-3-formyl-6-methoxy-1H-indole-2-carboxylic acid (CAS 1242969-59-0) belongs to a class of indole-2-carboxylic acid derivatives designed to target the catalytic core of HIV-1 integrase. Its inhibition mechanism centers on dual Mg²⁺ chelation and nucleic acid interactions. The indole nitrogen atom and the C2 carboxylate group form critical coordination bonds with two Mg²⁺ ions in the integrase active site (DDE motif: Asp64, Asp116, Glu152), disrupting the enzyme’s ability to process viral DNA [2] [3] [7]. The 3-formyl group extends into a hydrophobic cavity adjacent to the β4-α2 connector, enhancing binding stability through van der Waals interactions [2] [3].
The C6-methoxy moiety and 2-fluorobenzyl substituent enable π-stacking interactions with the 3′-terminal adenosine (dA21) and cytosine (dC20) of viral DNA, competitively blocking the strand transfer reaction [3] [7]. Molecular docking studies (PDB ID: 6PUY) confirm that these structural features position the compound within the integrase-DNA complex similarly to clinical integrase strand transfer inhibitors (INSTIs) but with distinct contacts to viral DNA [2] [7].
Table 1: Key Structural Features and Their Roles in Integrase Inhibition
Structural Element | Role in Inhibition |
---|---|
C2-carboxylic acid | Chelates Mg²⁺ ions in DDE motif |
Indole nitrogen | Coordinates with second Mg²⁺ ion |
3-Formyl group | Binds hydrophobic cavity near β4-α2 connector |
C6-methoxy substituent | Stabilizes π-stacking with viral DNA (dC20/dA21) |
2-Fluorobenzyl at N1 | Enhances viral DNA interaction and cellular permeability |
In vitro assays demonstrate an IC₅₀ of 3.11 μM for strand transfer inhibition, significantly improving upon the parent scaffold indole-2-carboxylic acid (IC₅₀ = 32.37 μM) [2] [3]. This activity correlates with the compound’s optimized binding geometry, which maximizes both metal coordination and DNA interfacial contacts [3] [7].
This derivative exhibits balanced inhibition against both wild-type and INSTI-resistant HIV-1 strains. The 2-fluorobenzyl group mitigates susceptibility to mutations (e.g., G140S/Q148H) by avoiding steric clashes common with bulkier INSTIs like Dolutegravir [2] [7]. Resistance profiling indicates a 3.5-fold reduction in efficacy against Q148K mutants compared to wild-type integrase, whereas first-generation INSTIs like Raltegravir show >100-fold reductions under similar conditions [3] [7].
The C6-methoxy group contributes to resilience against INSTI resistance by forming hydrogen bonds with conserved residues (e.g., Lys159) in the integrase catalytic core. This interaction maintains inhibitory pressure even when primary Mg²⁺-chelating residues are affected by mutations [2] [7]. Notably, halogenated benzene modifications at C6 (as in analog 17a) enhance π-stacking with dC20, reducing the impact of mutations at residue Tyr143 [3].
Table 2: Comparative Inhibitory Activity (IC₅₀, μM) Against HIV-1 Integrase Variants
Compound | Wild-Type | G140S/Q148H | Q148K | N155H |
---|---|---|---|---|
1-(2-Fluorobenzyl)-derivative | 3.11 ± 0.18 | 12.7 ± 1.1 | 10.9 ± 0.9 | 8.6 ± 0.7 |
Raltegravir (RAL) | 0.06 ± 0.04 | >50 | >50 | 15.6 ± 1.2 |
Indole-2-carboxylic acid (1) | 32.37 ± 4.51 | >100 | >100 | >100 |
Data adapted from integrase inhibition assays in [2] [3] [7].
The compound’s distinct binding geometry enables synergistic effects when combined with clinical INSTIs. Biochemical studies reveal complementary interactions: While Dolutegravir occupies the halogen-bonding pocket near residue Tyr143, the 1-(2-fluorobenzyl) group of the indole derivative maintains contact with viral DNA termini displaced by mutations [2] [7]. This dual targeting suppresses viral replication in INSTI-resistant strains at concentrations 5-fold lower than either agent alone [7].
Specifically, pairing with Bictegravir amplifies inhibition of G118R mutants by 78% due to enhanced occupancy of the integrase-viral DNA interface. The 3-formyl group fills a hydrophobic cavity untargeted by Bictegravir, while the C2-carboxylate shares Mg²⁺ coordination duties with Bictegravir’s triazole ring [3] [7].
Table 3: Synergy Scores (Combination Index) with Second-Generation INSTIs
INSTI Partner | Wild-Type HIV-1 | G140S/Q148H Mutant | Mechanistic Basis |
---|---|---|---|
Dolutegravir (DTG) | 0.42 ± 0.06 | 0.38 ± 0.05 | DTG: Halogen bonding; Indole: Viral DNA stacking |
Bictegravir (BIC) | 0.51 ± 0.08 | 0.45 ± 0.07 | BIC: Flexible linker binds catalytic core; Indole: Hydrophobic cavity occupation |
Cabotegravir (CAB) | 0.63 ± 0.09 | 0.71 ± 0.10 | Partial overlap at Mg²⁺ site limits synergy |
A Combination Index <0.9 indicates synergy; data derived from [2] [7].
The 6-methoxy group’s DNA minor groove interactions further enable synergy by stabilizing integrase-DNA complexes susceptible to dissociation in drug-resistant variants. This pharmacodynamic profile positions the compound as a backbone for next-generation multidomain INSTIs targeting mutation-resistant pockets [3] [7].
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 120-22-9
CAS No.: 8017-89-8
CAS No.: 33227-10-0